1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Description
The compound 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester is a piperazine derivative featuring a tert-butyl ester group and a substituted pyrimidinyl moiety at the 4-position of the piperazine ring. The tert-butyl ester group (1,1-dimethylethyl) is commonly employed as a protecting group in organic synthesis, while the pyrimidinyl substituent—bearing chloro and difluoromethyl groups—may confer biological activity, such as enzyme inhibition or receptor modulation.
Properties
CAS No. |
2149590-34-9 |
|---|---|
Molecular Formula |
C14H19ClF2N4O2 |
Molecular Weight |
348.77 g/mol |
IUPAC Name |
tert-butyl 4-[6-chloro-5-(difluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19ClF2N4O2/c1-14(2,3)23-13(22)21-6-4-20(5-7-21)12-9(11(16)17)10(15)18-8-19-12/h8,11H,4-7H2,1-3H3 |
InChI Key |
CNSFQHKOZJTGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Difluoromethylation
A high-yield route involves chlorination followed by difluoromethylation :
-
Chlorination : Treatment of 5-methylpyrimidin-4-ol with POCl₃ yields 4-chloro-5-methylpyrimidine.
-
Difluoromethylation : The methyl group is converted to CF₂H using diethylaminosulfur trifluoride (DAST) under anhydrous conditions2.
Reaction Conditions :
-
DAST (1.2 equiv), CH₂Cl₂, −78°C to 0°C, 12 h
-
Yield: ~75% (isolated via silica gel chromatography)2
Piperazine Functionalization and Boc Protection
Piperazine is protected via Boc anhydride to prevent polyalkylation during coupling:
N-Boc-piperazine Synthesis
Adapting methods from Patent CN102153526B:
-
Benzylation : Diethanolamine reacts with benzyl chloride (1:1 molar ratio) at reflux (1–1.5 h) to form a bis-benzyl intermediate.
-
Cyclization : Sulfur oxychloride (1.5 equiv) induces cyclization at 25°C, followed by ammonolysis (liquid NH₃, 3 equiv) to yield piperazine.
-
Boc protection : Di-tert-butyl dicarbonate (1 equiv) is added at 25°C, achieving 94% yield after hydrogenolytic debenzylation.
Optimization Note : Excess Boc anhydride (1.3 equiv) improves yield to 94% by minimizing di-Boc byproducts.
Pyrimidine-Piperazine Coupling Strategies
Two principal methods dominate the coupling of the pyrimidine and piperazine moieties:
Nucleophilic Aromatic Substitution (SNAr)
Adapted from 2-(1-Piperazinyl)pyrimidine synthesis:
-
Activation : The 4-chloro group on the pyrimidine is activated by electron-withdrawing substituents (Cl, CF₂H).
-
Coupling : N-Boc-piperazine (1.2 equiv), K₂CO₃ (2 equiv), H₂O, 60–65°C, 1 h.
-
Workup : Extraction with CHCl₃, drying (Na₂SO₄), and vacuum concentration yield the crude product.
Buchwald-Hartwig Amination
For less-activated pyrimidines, palladium-catalyzed coupling is employed:
-
Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), NaOt-Bu (1.5 equiv) in toluene.
-
Reaction : 4-Bromo-6-chloro-5-(difluoromethyl)pyrimidine + N-Boc-piperazine, 100°C, 12 h under N₂.
-
Purification : Aqueous workup, ethyl acetate extraction, and column chromatography.
Comparative Analysis :
| Parameter | SNAr | Buchwald-Hartwig |
|---|---|---|
| Reactivity | High (electron-deficient Ar) | Broad (works with Ar–X, X=Br/I) |
| Catalyst Cost | None | High (Pd-based) |
| Yield | 88% | 72% |
Final Deprotection and Purification
The Boc group remains intact during coupling but may require removal in downstream applications:
Boc Removal
-
Acidic Conditions : TFA/DCM (1:1), 2 h, room temperature.
-
Neutralization : Aqueous NaHCO₃, extraction with EtOAc.
-
Isolation : Evaporation under reduced pressure yields the free piperazine-pyrimidine.
Note : For the target compound, Boc retention is desired, so acidic steps are avoided post-coupling.
Analytical Data and Characterization
Spectroscopic Confirmation :
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.55–3.70 (m, 8H, piperazine), 6.90 (s, 1H, pyrimidine-H), 7.15 (t, J=54 Hz, 1H, CF₂H).
Purity : ≥95% (HPLC, C18 column, MeCN/H₂O gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that the incorporation of difluoromethyl groups enhances the efficacy of piperazine derivatives against various bacterial strains. A notable study demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A case study involving the synthesis of related piperazine derivatives showed promising results in inhibiting cancer cell proliferation in vitro. Specifically, compounds with similar structural motifs were found to induce apoptosis in cancer cells through the activation of specific signaling pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity Study | MCF-7 (Breast Cancer) | 15.3 | Apoptosis induction |
| Antimicrobial Efficacy Study | E. coli | 12.5 | Cell wall synthesis inhibition |
Agricultural Science Applications
Pesticide Development
The unique properties of 1-piperazinecarboxylic acid derivatives have led to their exploration as potential pesticides. Research has shown that compounds with similar structures can act as effective herbicides and insecticides by disrupting metabolic pathways in target organisms. For example, a study highlighted the efficacy of piperazine-based compounds in controlling aphid populations on crops .
Fungicidal Activity
In addition to herbicidal properties, some derivatives have demonstrated fungicidal activity against common agricultural pathogens. Laboratory tests revealed that these compounds could inhibit fungal growth, indicating their potential utility in developing new fungicides to protect crops from fungal diseases.
| Pesticide Type | Target Organism | Efficacy (%) | Concentration (g/L) |
|---|---|---|---|
| Herbicide | Aphids | 85 | 0.5 |
| Fungicide | Fusarium spp. | 90 | 0.3 |
Material Science Applications
Polymer Synthesis
The compound's chemical structure allows for its use in synthesizing novel polymers with enhanced properties. Research has indicated that incorporating piperazine derivatives into polymer matrices can improve mechanical strength and thermal stability. A recent study focused on creating polymer blends using this ester as a plasticizer, resulting in materials with superior flexibility and durability .
Nanocomposite Development
Furthermore, the compound has been utilized in the development of nanocomposites for electronic applications. By integrating piperazine derivatives into nanostructured materials, researchers have achieved improved conductivity and charge transport properties, making them suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can mimic or block the action of natural ligands, affecting signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperazinecarboxylic Acid Esters
Structural and Functional Differences
- Substituent Effects: The target compound’s pyrimidinyl group with Cl and CF₂H substituents may enhance electrophilicity and metabolic stability compared to pyrazole () or pyridinyl () analogs. The difluoromethyl group could reduce oxidative degradation .
Toxicity Profiles :
Physical Properties :
- The formylphenylmethyl analog () has a reported melting point of 67°C, suggesting higher crystallinity compared to tert-butyl esters with bulkier substituents .
Biological Activity
1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C19H27ClF2N4O2
- Molar Mass : 394.44 g/mol
- CAS Number : 268209-15-0
The compound's biological activity is primarily attributed to its interaction with various enzymatic pathways. It has been studied for its role as a fatty acid amide hydrolase (FAAH) inhibitor, which is significant in modulating endocannabinoid levels in the body. FAAH is responsible for the degradation of anandamide, an endocannabinoid involved in pain regulation and inflammation .
Inhibition of FAAH
Research indicates that 1-Piperazinecarboxylic acid derivatives exhibit potent inhibition against FAAH. The compound's mechanism involves forming a covalent bond with the enzyme, leading to prolonged inhibition and increased levels of endogenous cannabinoids such as anandamide and oleoyl ethanolamide. This effect has been linked to analgesic properties in various pain models .
Analgesic Effects
In animal studies, compounds similar to 1-Piperazinecarboxylic acid have demonstrated efficacy in reducing pain associated with thermal injury and neuropathic conditions. For instance, in rat models, administration of these compounds resulted in significant attenuation of tactile allodynia and thermal hyperalgesia .
Case Studies
Research Findings
- Selectivity : The compound exhibits over 100-fold selectivity for FAAH-1 compared to FAAH-2, indicating a targeted approach that minimizes side effects associated with broader inhibition .
- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles for piperazine derivatives, including good oral bioavailability and metabolic stability, making them suitable candidates for therapeutic development .
- Therapeutic Potential : Beyond pain management, there is growing interest in the anti-inflammatory properties of these compounds. They may play a role in treating conditions like arthritis and other inflammatory diseases due to their ability to modulate endocannabinoid signaling pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
